silane CAS No. 194932-63-3](/img/structure/B12561705.png)
[(5-Chloropent-2-en-2-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloropent-2-en-2-yl)oxysilane is a chemical compound characterized by the presence of a chlorinated pentenyl group attached to a trimethylsilyl ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropent-2-en-2-yl)oxysilane typically involves the reaction of 5-chloropent-2-en-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction scheme is as follows:
5-Chloropent-2-en-2-ol+Trimethylsilyl chloride→(5-Chloropent-2-en-2-yl)oxysilane+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of (5-Chloropent-2-en-2-yl)oxysilane may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions and optimize the yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloropent-2-en-2-yl)oxysilane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pentenyl group can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond in the pentenyl group can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of saturated silanes.
Applications De Recherche Scientifique
(5-Chloropent-2-en-2-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Potential use in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism by which (5-Chloropent-2-en-2-yl)oxysilane exerts its effects involves the interaction of the silyl ether group with various molecular targets The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic regions of biomolecules or materials
Comparaison Avec Des Composés Similaires
(5-Chloropent-2-en-2-yl)oxysilane can be compared with other similar compounds such as:
(5-Bromopent-2-en-2-yl)oxysilane: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.
(5-Chloropent-2-en-2-yl)oxysilane: Similar structure but with triethylsilyl group instead of trimethylsilyl, which may influence its steric and electronic properties.
(5-Chloropent-2-en-2-yl)oxysilane: Contains a phenyl group, which can introduce aromatic characteristics and affect its chemical behavior.
The uniqueness of (5-Chloropent-2-en-2-yl)oxysilane lies in its specific combination of a chlorinated pentenyl group and a trimethylsilyl ether, which provides a balance of reactivity and stability suitable for various applications.
Propriétés
Numéro CAS |
194932-63-3 |
|---|---|
Formule moléculaire |
C8H17ClOSi |
Poids moléculaire |
192.76 g/mol |
Nom IUPAC |
5-chloropent-2-en-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C8H17ClOSi/c1-8(6-5-7-9)10-11(2,3)4/h6H,5,7H2,1-4H3 |
Clé InChI |
YVAXTENAZHTJMO-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCCl)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine](/img/structure/B12561622.png)
![3-Methyl-3-phenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B12561624.png)
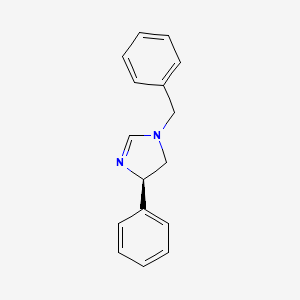
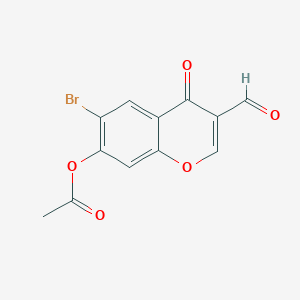
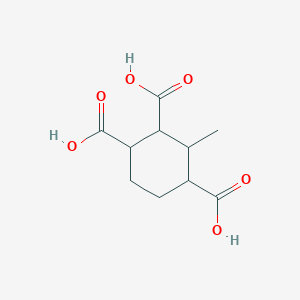
![4-Oxatricyclo[5.2.1.0~3,5~]decane](/img/structure/B12561656.png)
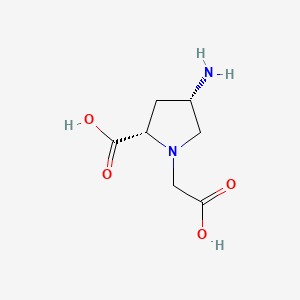
![2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione](/img/structure/B12561679.png)
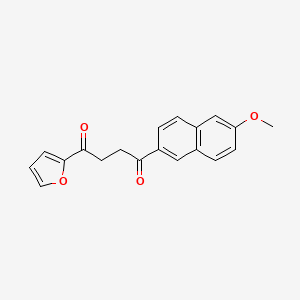

![(2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12561706.png)
![Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]](/img/structure/B12561712.png)
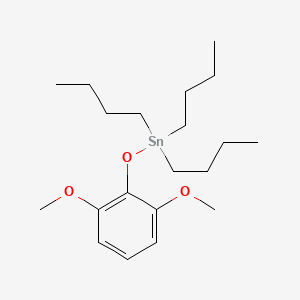
![3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B12561734.png)
